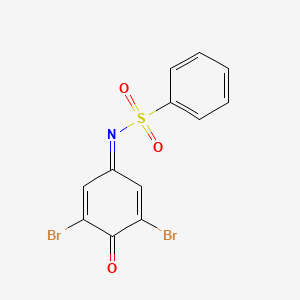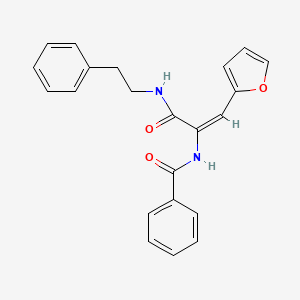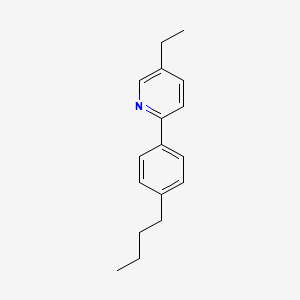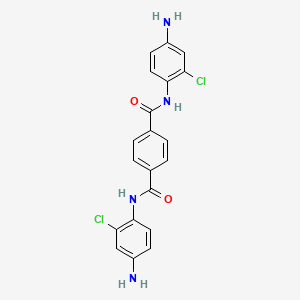![molecular formula C14H12N4O5 B15044766 N-{4-[(2,4-dinitrophenyl)amino]phenyl}acetamide CAS No. 17220-48-3](/img/structure/B15044766.png)
N-{4-[(2,4-dinitrophenyl)amino]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(2,4-dinitrophenyl)amino]phenyl}acetamide is an organic compound known for its distinctive structure and properties. It is characterized by the presence of a dinitrophenyl group attached to an amino group, which is further connected to a phenyl ring and an acetamide group. This compound is often used in various chemical and industrial applications due to its unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2,4-dinitrophenyl)amino]phenyl}acetamide typically involves the reaction of 2,4-dinitroaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2,4-dinitroaniline and acetic anhydride.
Reaction Conditions: The reaction is usually conducted in a solvent such as ethanol or acetic acid at a temperature range of 50-70°C.
Procedure: 2,4-dinitroaniline is dissolved in the solvent, and acetic anhydride is added dropwise with constant stirring. The reaction mixture is then heated to the desired temperature and maintained for several hours.
Isolation: The product is isolated by cooling the reaction mixture, filtering the precipitate, and washing it with cold solvent.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction parameters. The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2,4-dinitrophenyl)amino]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.
Major Products
Oxidation: Formation of dinitrophenyl derivatives.
Reduction: Formation of aminophenyl derivatives.
Substitution: Formation of substituted phenylacetamides.
Scientific Research Applications
N-{4-[(2,4-dinitrophenyl)amino]phenyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Employed in biochemical assays and studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-{4-[(2,4-dinitrophenyl)amino]phenyl}acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the presence of nitro groups allows the compound to participate in redox reactions, which can affect cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-nitrophenyl)acetamide: Similar structure but with a single nitro group.
2,4-dinitrophenylhydrazine: Contains two nitro groups and a hydrazine moiety.
N,N-diethyl-N’-(2,4-dinitrophenyl)ethylenediamine: Contains additional ethyl groups and an ethylenediamine backbone.
Uniqueness
N-{4-[(2,4-dinitrophenyl)amino]phenyl}acetamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
17220-48-3 |
|---|---|
Molecular Formula |
C14H12N4O5 |
Molecular Weight |
316.27 g/mol |
IUPAC Name |
N-[4-(2,4-dinitroanilino)phenyl]acetamide |
InChI |
InChI=1S/C14H12N4O5/c1-9(19)15-10-2-4-11(5-3-10)16-13-7-6-12(17(20)21)8-14(13)18(22)23/h2-8,16H,1H3,(H,15,19) |
InChI Key |
NJPUKCQSRUPVHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(1-{[2-(2-Oxiranylmethoxy)-1-naphthyl]methyl}-2-naphthyl)oxy]methyl}oxirane](/img/structure/B15044690.png)

![6,7-Dinitro-benzo[de]isochromene-1,3-dione](/img/structure/B15044696.png)
![(2E)-5-(2-nitrobenzyl)-2-[(2E)-(3-nitrobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B15044702.png)
![Ethyl 1-{[(3-bromoanilino)carbothioyl]amino}-2,2,2-trichloroethylcarbamate](/img/structure/B15044710.png)
![Ethyl ({3-cyano-5-[(2-methoxyphenyl)carbamoyl]-6-methyl-4-(thiophen-2-yl)-1,4-dihydropyridin-2-yl}sulfanyl)acetate](/img/structure/B15044725.png)
![2-(4-chlorophenyl)-6-[(2-hydroxyethyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B15044735.png)


![4-[4-(Toluene-4-sulfonyl)-2-p-tolyl-oxazol-5-yl]-morpholine](/img/structure/B15044746.png)


![3,5-dibromo-2-hydroxy-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}benzamide](/img/structure/B15044755.png)

